2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of substituted aromatic aldehydes, dimedone, and malonitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as a solvent at room temperature . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis process. This includes optimizing reaction conditions to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5g/mol |
IUPAC Name |
2-amino-1-benzyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O/c1-25(2)13-20-23(21(29)14-25)22(18-11-7-4-8-12-18)19(15-26)24(27)28(20)16-17-9-5-3-6-10-17/h3-12,22H,13-14,16,27H2,1-2H3 |
InChI Key |
UVTWWURKDJUVML-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2CC3=CC=CC=C3)N)C#N)C4=CC=CC=C4)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2CC3=CC=CC=C3)N)C#N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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